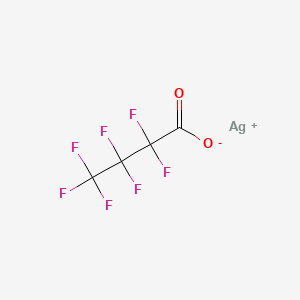

2,2,3,3,4,4,4-Heptafluorobutanoic acid; silver

Description

Historical Trajectories and Milestones in Perfluorinated Carboxylate Chemistry

The field of organofluorine chemistry, which provides the context for understanding perfluorinated carboxylates, has a history that predates the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound through halogen exchange was reported in 1862. nih.gov This foundational work paved the way for the development of a vast array of fluorinated molecules.

Perfluorinated carboxylic acids (PFCAs), defined by the general formula CnF(2n+1)CO2H, represent a significant class within organofluorine chemistry. wikipedia.org These compounds are analogues of standard carboxylic acids but exhibit considerably stronger acidity and pronounced hydrophobic character. wikipedia.org The industrial production and application of organofluorine compounds saw a dramatic expansion in the post-World War II era, leading to the development of various materials essential for modern technology. nih.gov

The synthesis of PFCAs has been achieved through several key methods, including the electrochemical fluorination of hydrocarbon derivatives in anhydrous hydrogen fluoride (B91410) and the oxidation of perfluoroolefins. fluorine1.ru Heptafluorobutyric acid, a moderately strong acid, has found utility in both organic and analytical chemistry. wikipedia.org The salts derived from these acids, such as silver heptafluorobutyrate, inherit the unique electronic properties of the perfluoroalkyl chain, making them subjects of ongoing research.

Emergence and Significance of Silver(I) Salts in Synthetic Transformations

Silver(I) salts have emerged as essential additives and catalysts in a multitude of synthetic organic reactions. nih.gov Over the past three decades, their role in transition-metal-catalyzed C–H bond functionalization, often termed "C-H activation," has been particularly noteworthy. nih.govrsc.org This process enhances the step- and atom-economy of synthesizing complex molecules by utilizing ubiquitous C-H bonds. nih.gov

The significance of silver(I) salts in these transformations can be attributed to several key properties:

Halophilicity : Silver(I) cations interact effectively with halide ions, facilitating reactions where halide abstraction is a key step. nih.govrsc.org

Generation of Active Species : They are frequently used as additives to generate more reactive, catalytically active species from pre-catalysts. nih.govrsc.org

Oxidizing and Lewis-Acidic Nature : The oxidizing and Lewis-acidic characteristics of Ag(I) salts facilitate many C-H activation reactions. nih.gov

Formation of Bimetallic Species : Silver(I) salts readily form bimetallic complexes bridged by carboxylate ligands, which can be crucial intermediates in catalytic cycles. nih.govrsc.org

Recognition of silver as a single-electron-transfer (SET) oxidant has also led to its deployment in radical chemistry, providing pathways for reactions that are difficult to achieve through other established synthetic methods. unipv.it A variety of silver salts, including silver acetate (B1210297) (AgOAc), silver carbonate (Ag2CO3), and silver trifluoroacetate (B77799) (AgTFA), are commonly employed as additives. nih.govrsc.org

Conceptual Frameworks for Understanding Fluorine's Influence on Reactivity and Coordination

The unique properties of fluorine are central to the reactivity and coordination chemistry of compounds like silver heptafluorobutyrate. Fluorine is the most electronegative element, a property that dictates its chemical behavior. britannica.comrsc.org This extreme ability to attract electrons, combined with the small size of its atoms, results in highly polarized and strong bonds with other elements, notably carbon. britannica.comrsc.org

Key conceptual frameworks for understanding fluorine's influence include:

High Electronegativity : With a Pauling scale value of 3.98, fluorine's high electronegativity creates strong electron-withdrawing effects in molecules. rsc.org This significantly influences the acidity of adjacent functional groups, as seen in the increased strength of perfluorinated carboxylic acids compared to their hydrocarbon counterparts.

Atomic Size : The small covalent and van der Waals radii of the fluorine atom allow for a large number of fluorine atoms to be packed around a central atom, leading to the formation of many stable complexes, such as hexafluorosilicate (B96646) (SiF6)2−. britannica.comrsc.org

Bond Strength : The carbon-fluorine (C-F) bond is exceptionally strong and thermodynamically stable, contributing to the chemical inertness of perfluorinated backbones. rsc.org For instance, the bond dissociation energy of the C-F bond in tetrafluoromethane (CF4) is significantly higher than the C-H bond in methane (B114726) (CH4). rsc.org

Weakly Coordinating Anions : The strong electron-withdrawing nature of fluorinated groups results in anions like the heptafluorobutyrate ion being very weak donors. ontosight.airsc.org This property is highly valuable in catalysis, as it can lead to more reactive, "naked" metal cations that are highly active catalytic centers.

These fundamental properties of fluorine collectively give rise to the distinct reactivity profiles observed in metal complexes of fluorinated ligands, which often exhibit high thermal and oxidative stability. rsc.org

Data Tables

Table 1: Physicochemical Properties of Silver Heptafluorobutyrate

| Property | Value | References |

|---|---|---|

| CAS Number | 3794-64-7 | chemicalbook.comlookchem.com |

| Molecular Formula | C4AgF7O2 | chemicalbook.comamericanelements.com |

| Molecular Weight | 320.9 g/mol | chemicalbook.comamericanelements.com |

| Appearance | Powder; White to light yellow solid | americanelements.comcymitquimica.com |

| Melting Point | 292-294 °C | chemicalbook.comamericanelements.com |

| Solubility | Soluble in various organic solvents (e.g., CHCl3, CH2Cl2, MeCN, THF, alcohol) | chemicalbook.comcymitquimica.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Silver heptafluorobutyrate | C4AgF7O2 |

| Heptafluorobutyric acid | C4HF7O2 |

| Silver Acetate | C2H3AgO2 |

| Silver Carbonate | Ag2CO3 |

| Silver Trifluoroacetate | C2AgF3O2 |

| Tetrafluoromethane | CF4 |

| Methane | CH4 |

| Hexafluorosilicate | SiF6^2- |

| Trifluoroacetic acid | C2HF3O2 |

| Perfluorooctanoic acid | C8HF15O2 |

| Perfluorononanoic acid | C9HF17O2 |

Structure

3D Structure of Parent

Properties

CAS No. |

3794-64-7 |

|---|---|

Molecular Formula |

C4HAgF7O2 |

Molecular Weight |

321.91 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoic acid;silver |

InChI |

InChI=1S/C4HF7O2.Ag/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |

InChI Key |

QARYCMDLEXWYCP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |

Other CAS No. |

3794-64-7 |

Pictograms |

Corrosive |

Related CAS |

375-22-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Silver Heptafluorobutyrate Formation

Diverse Synthetic Routes to Silver(I) Heptafluorobutyrate

The synthesis of silver(I) heptafluorobutyrate can be achieved through several chemical pathways, primarily involving precipitation or ion exchange from appropriate silver precursors. The choice of method often depends on the desired purity, scale, and available starting materials.

Precipitation and ion exchange are the most common methods for preparing silver(I) heptafluorobutyrate. These techniques leverage the formation of the relatively insoluble silver salt from soluble precursors in a suitable solvent.

A prevalent synthetic strategy is the reaction of a silver(I) source with heptafluorobutyric acid or a soluble salt thereof. One common approach involves the neutralization reaction between silver(I) oxide (Ag₂O) and heptafluorobutyric acid (C₃F₇COOH). This acid-base reaction yields silver heptafluorobutyrate and water, with the product often precipitating from the reaction mixture.

Alternatively, a metathesis or ion exchange reaction can be employed. This typically involves combining a solution of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a solution of an alkali metal heptafluorobutyrate, like sodium heptafluorobutyrate (NaC₄F₇O₂). The low solubility of silver heptafluorobutyrate in certain solvents drives the reaction forward, causing it to precipitate while the more soluble sodium nitrate remains in solution. Similarly, ion exchange can be performed between silver salts and other compounds, such as dialkylimidazolium heptafluorobutanoates, to yield the desired product. acs.org An analogous ion exchange process is seen when silver(I) heptafluorobutyrate is itself used as a precursor to synthesize other salts by reacting it with a halide salt in a solvent like methanol, leading to the precipitation of the insoluble silver halide. iucr.org

| Synthetic Method | Precursors | General Reaction | Key Principle |

|---|---|---|---|

| Neutralization | Silver(I) Oxide, Heptafluorobutyric Acid | Ag₂O + 2 C₃F₇COOH → 2 Ag(O₂CC₃F₇) + H₂O | Acid-base reaction forming the silver salt and water. |

| Metathesis (Precipitation/Ion Exchange) | Silver Nitrate, Sodium Heptafluorobutyrate | AgNO₃ + Na(O₂CC₃F₇) → Ag(O₂CC₃F₇)↓ + NaNO₃ | Precipitation of the less soluble silver heptafluorobutyrate from a solution of soluble precursors. mdpi.com |

Key optimization parameters include:

Solvent: The choice of solvent is crucial for controlling the solubility of reactants and products, which is the driving force for precipitation methods. Methanol is frequently used in reactions involving silver heptafluorobutyrate, as are solvent mixtures like methanol/water. iucr.orgnih.gov The solvent choice can also affect the crystalline form of the product.

Temperature: Reaction temperature can influence the rate of reaction and the solubility of the salt. Many preparations are conducted at room temperature to favor precipitation and minimize thermal decomposition of the product. iucr.org

Concentration: The concentration of precursor solutions directly impacts the rate of precipitation and the particle size of the resulting solid.

Stirring: Adequate mixing is essential to ensure homogeneity and promote the interaction between reactants, particularly in heterogeneous reactions like those involving silver(I) oxide. iucr.org

Purity of Reactants: The purity of the silver source and the heptafluorobutyric acid or its salt is paramount to obtaining a final product free from unwanted impurities.

Mechanistic Pathways of Silver Heptafluorobutyrate Synthesis

The mechanism of formation is dictated by the nature of the precursors used. The high reactivity of the compound is influenced by the strong electron-withdrawing effect of the heptafluorobutyrate anion. ontosight.ai

The selection of precursors determines the mechanistic pathway. When using silver(I) oxide and heptafluorobutyric acid, the reaction proceeds through a straightforward acid-base neutralization. The basic oxide reacts with the acidic protons of the carboxylic acid to form the salt and water.

In metathesis reactions, the pathway is governed by solubility equilibria. The reaction between a soluble silver salt (e.g., AgNO₃) and a soluble heptafluorobutyrate salt involves the dissociation of these salts into their respective ions in solution. The subsequent combination of silver(I) ions (Ag⁺) and heptafluorobutyrate anions (C₃F₇COO⁻) forms the product, which precipitates if its concentration exceeds its solubility limit, thereby shifting the equilibrium toward product formation. The reactivity and lability of the metal-ligand bonds are central to the formation of silver(I) coordination polymers from these precursors. nih.gov

The progress of reactions involving silver heptafluorobutyrate can be monitored in situ using various spectroscopic techniques. These methods provide real-time data on the consumption of reactants or the formation of products, allowing for precise control over the synthesis.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. For instance, in reactions where silver heptafluorobutyrate is used as a reagent, FTIR can track changes in characteristic vibrational bands. This has been demonstrated in the synthesis of silver nanoparticles on polysiloxane networks, where the reduction of silver ions was monitored by observing the decrease in the intensity of the Si-H stretching band. researchgate.netresearchgate.net This principle can be reversed to monitor the formation of the salt by observing the appearance of the characteristic carboxylate (–COO⁻) stretches and the disappearance of the C=O and O-H bands of the carboxylic acid precursor.

UV-Visible (UV-Vis) spectroscopy is also employed, particularly for monitoring processes in solution. It has been used to follow the formation of silver nanoparticles from silver heptafluorobutyrate solutions by tracking the emergence of the surface plasmon resonance band of the nanoparticles. researchgate.net In the context of the salt's synthesis, UV-Vis could potentially monitor the depletion of a precursor that has a distinct chromophore.

| Spectroscopic Technique | Application in Monitoring Synthesis | Example Observable Change | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Tracking changes in functional groups of reactants and products. | Disappearance of Si-H stretching band during reaction of AgC₄F₇O₂. Appearance of carboxylate anion bands. | researchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Monitoring changes in electronic transitions, often involving nanoparticle formation. | Appearance of surface plasmon resonance band of Ag nanoparticles formed from AgC₄F₇O₂. | researchgate.net |

Advancements in Scalable Synthesis Techniques for Research Applications

While many published methods describe the synthesis of silver heptafluorobutyrate on a laboratory bench scale, the principles can be adapted for scalable production to meet research demands. iucr.orgnih.gov The primary challenge in scaling up is to maintain high purity and batch-to-batch consistency.

Advancements in scalable synthesis often draw from methodologies developed for producing materials like nanoparticles in larger quantities. For example, achieving robust and reproducible gram-scale production of silver nanocubes requires a controlled reaction environment, such as a self-airtight system, to minimize the loss of volatile components and stabilize reaction conditions. nih.gov

Applying these principles to the synthesis of silver heptafluorobutyrate involves:

Controlled Reagent Addition: Using automated pumps for the slow and controlled addition of precursor solutions can help manage the precipitation rate, leading to more uniform particle size and higher purity.

Temperature and Atmosphere Control: Performing the synthesis in a reactor with precise temperature control and under an inert atmosphere can prevent side reactions and thermal or photochemical decomposition, as silver salts are often light-sensitive. nih.gov

Efficient Filtration and Drying: Implementing efficient, large-scale filtration and vacuum-drying systems is necessary to isolate the product and remove residual solvent and volatile byproducts without causing degradation.

By adapting these controlled process technologies, the precipitation and ion exchange methods can be effectively scaled to produce the multi-gram quantities of high-purity silver heptafluorobutyrate required for extensive research applications. nih.gov

Reactivity and Reaction Mechanisms of Silver Heptafluorobutyrate

Fundamental Reaction Pathways Initiated by Silver Heptafluorobutyrate

The compound initiates reactions through several fundamental pathways, primarily involving electron transfer processes to generate radicals and leveraging its Lewis acidic nature to activate substrates.

Silver(I) salts are known to act as single-electron-transfer (SET) oxidants, a capability that allows them to initiate radical-based chemical reactions. unipv.it Silver heptafluorobutyrate can participate in SET processes, leading to the generation of reactive radical intermediates that are central to various synthetic applications. unipv.itutexas.edu

The generation of radicals can be achieved through different methods, including photolysis and electron-beam-induced dissociation. sci-hub.senih.gov For instance, laser-induced photolysis of silver heptafluorobutyrate has been used to generate heptafluorobutyl (C₃F₇•) radicals. sci-hub.se In a study on patterning graphene, the laser-triggered decomposition of a silver heptafluorobutyrate film produced C₃F₇• radicals that subsequently functionalized the graphene surface. sci-hub.se

Similarly, studies using focused electron-beam-induced deposition (FEBID) show that silver carboxylates, including silver heptafluorobutyrate, are highly sensitive to dissociation upon electron impact. nih.gov This process efficiently cleaves the Ag-O bond and can lead to the formation of radical species through the fragmentation of the carboxylate ligand. nih.gov The recognition of silver as a SET oxidant has enabled its deployment in a wide array of radical chemistry applications. unipv.it

Table 1: Radical Generation from Silver Heptafluorobutyrate

| Initiation Method | Radical Species Generated | Application Context | Source(s) |

|---|---|---|---|

| Photolysis (Laser) | Heptafluorobutyl radical (C₃F₇•) | Graphene functionalization | sci-hub.se |

| Electron Impact (FEBID) | Dissociation of Ag-O bond, ligand fragmentation | Nanostructure deposition | nih.gov |

Silver heptafluorobutyrate functions as a mild Lewis acid, a property that allows it to catalyze a variety of organic transformations. ontosight.ai The silver(I) ion can coordinate to Lewis basic sites in organic molecules, such as carbonyl groups or heteroatoms, thereby activating the substrate towards nucleophilic attack or other subsequent reactions. csic.es This activation is a key principle in many catalytic applications of silver salts. csic.esscispace.com

Its role as a Lewis acid catalyst is particularly noted in fluorination reactions and in specialized organometallic synthesis. By activating substrates, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules. ontosight.ailookchem.com The acceleration of reactions by a Lewis acid catalyst is often attributed to a significant reduction of the Pauli repulsion between the key occupied molecular orbitals of the reactants upon coordination. csic.es

Table 2: Transformations Facilitated by Lewis Acidity of Silver Heptafluorobutyrate

| Reaction Type | Role of Silver Heptafluorobutyrate | Outcome | Source(s) |

|---|---|---|---|

| Fluorination Reactions | Mild Lewis acid catalyst | Introduction of fluorine atoms | ontosight.ai |

| Organometallic Synthesis | Catalyst and precursor | Formation of specialized complexes | acs.org |

Specific Mechanistic Studies in Catalysis and Organic Synthesis

Mechanistic studies have provided deeper insight into how silver heptafluorobutyrate operates in specific synthetic contexts, including decarboxylation, bond activation, and fluorination.

Silver carboxylates are classic reagents in decarboxylative halogenation, known as the Hunsdiecker reaction. nih.gov The mechanism involves the silver salt of a carboxylic acid reacting with a halogen. While not always requiring an external halogen, the decomposition of silver heptafluorobutyrate can proceed via a related pathway. Thermal or photochemical induction can cause the homolytic cleavage of the O-Ag bond, followed by the loss of carbon dioxide (CO₂) to generate a heptafluorobutyl radical (C₃F₇•). electronicsandbooks.com

In one reported instance, the thermal decomposition of silver heptafluorobutyrate yielded a small amount of tetradecafluorohexane, the formation of which suggests a mechanism involving the generation of C₃F₇• radicals followed by their dimerization. electronicsandbooks.com More broadly, silver(I)-catalyzed oxidative decarboxylation of other aliphatic carboxylic acids is a general method for producing alkyl radicals. unipv.itnih.gov In these systems, a silver(I) catalyst facilitates the single-electron oxidation of the carboxylate, leading to decarboxylation and the formation of a carbon-centered radical that can be trapped or used in subsequent bond-forming steps. unipv.itnih.gov

Silver-catalyzed C–H bond activation has emerged as an efficient and cost-effective strategy in organic synthesis. rsc.org Silver heptafluorobutyrate is used as a catalyst for reactions involving the activation of carbon-hydrogen (C-H) bonds, enabling their direct functionalization. lookchem.com Transition-metal-catalyzed C-H and C-C bond activation is a challenging but powerful field, and silver-based catalysts have shown significant promise. rsc.orgnih.gov

The precise mechanism of silver-catalyzed C-H activation can vary, but it often involves the silver catalyst interacting with the substrate to facilitate the cleavage of a C-H bond. rsc.org This can occur through pathways like a concerted metalation-deprotonation step or via the generation of highly reactive radical species that abstract a hydrogen atom. cas.cnbeilstein-journals.org These strategies avoid the need for pre-functionalized starting materials, making synthetic routes more efficient. rsc.org Although detailed mechanistic studies specifically for silver heptafluorobutyrate in C-C bond activation are less common, the principles of metal-organic cooperative catalysis are applicable. nih.gov

While silver heptafluorobutyrate contains fluorine, its role in fluorination reactions is often that of a catalyst rather than a direct fluorine-atom donor. ontosight.ai It is frequently used in conjunction with an external electrophilic fluorinating agent, such as Selectfluor®. cas.cn

In such catalytic systems, a proposed mechanism involves the oxidation of the Ag(I) catalyst by the fluorinating agent to generate a high-valent silver(III)-fluoride (Ag(III)-F) species. cas.cn This intermediate is a potent fluorine-atom transfer agent. For example, in the silver-catalyzed carbofluorination of unactivated alkenes, a single-electron oxidation of a substrate by an Ag(III)-F intermediate can generate a radical cation. This is followed by a sequence of steps culminating in the transfer of a fluorine atom from an Ag(II)-F species to an alkyl radical intermediate, thereby forming the C-F bond and regenerating the Ag(I) catalyst. cas.cn This catalytic cycle allows for the efficient synthesis of a variety of fluorinated organic molecules. cas.cnthe-innovation.org

Theoretical and Computational Elucidation of Reaction Dynamics

The reactivity and mechanisms of reactions involving silver heptafluorobutyrate are increasingly being investigated through the lens of theoretical and computational chemistry. These methods provide molecular-level insights that are often inaccessible through experimental techniques alone. By modeling the interactions and transformations of molecules, researchers can predict reaction pathways, understand the stability of intermediates, and rationalize observed chemical phenomena.

Quantum Chemical Calculations on Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for identifying and characterizing the transition states of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. While specific studies detailing transition state calculations for reactions of silver heptafluorobutyrate are not extensively documented in the literature, the established methodologies are broadly applicable.

The process of locating a transition state typically involves optimizing the geometry of a proposed structure to find a first-order saddle point on the potential energy surface. This is a point where the structure is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. A key indicator of a true transition state is the presence of a single imaginary frequency in the calculated vibrational spectrum. researchgate.net

For instance, in reactions where silver heptafluorobutyrate acts as a catalyst or reagent, such as in certain cyclization or annulation reactions, computational chemists would model the interaction of the silver salt with the organic substrates. By proposing a reaction pathway, they can calculate the energy profile, including the transition state for the key bond-forming or bond-breaking step. The activation energy derived from the difference in energy between the reactants and the transition state is a critical parameter for predicting reaction rates. soton.ac.uk Advanced methods can even be used for high-throughput screening of potential reaction mechanisms to identify the most likely pathway. chemrxiv.orgarxiv.org

A study on a coordination polymer, [Ag₄(O₂C(CF₂)₂CF₃)₄(TMP)₃] (where TMP is tetramethylpyrazine), which involves silver heptafluorobutyrate, described a solid-state transformation that includes an intramolecular ligand substitution. nih.gov Although the study did not report specific transition state calculations, understanding the mechanism of such a rearrangement would necessitate the formation of a transition state, which could be modeled using these computational techniques.

Table 1: General Parameters in Transition State Calculations

| Parameter | Description | Typical Software |

| Method | The theoretical model used for the calculation (e.g., DFT, MP2). | Gaussian, ORCA, VASP |

| Functional | The specific approximation to the exchange-correlation energy in DFT (e.g., B3LYP, M06-2X). | Gaussian, ORCA, VASP |

| Basis Set | The set of functions used to build molecular orbitals (e.g., 6-31G(d), def2-TZVP). | Gaussian, ORCA, VASP |

| Solvent Model | A model to approximate the effect of a solvent on the reaction (e.g., CPCM, SMD). | Gaussian, ORCA, VASP |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state. | Gaussian, ORCA, VASP |

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including the dynamics of short-lived reactive intermediates. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into their conformational changes, interactions, and lifetimes.

In the context of reactions involving silver heptafluorobutyrate, MD simulations could be employed to study the behavior of intermediates formed during a reaction. For example, if a reaction proceeds through a radical or an ionic intermediate, MD simulations could reveal how this intermediate interacts with its environment (e.g., solvent molecules, counter-ions) and how these interactions influence its subsequent reactivity. While specific MD studies on reactive intermediates of silver heptafluorobutyrate are scarce, the methodology is well-established for similar systems. nih.govlettersonmaterials.commdpi.com

A study combining DFT and classical molecular dynamics simulations investigated hydrogen solvation in ionic liquids, including one with a heptafluorobutyrate anion. researchgate.net While not focused on a reactive process, this research demonstrates the utility of MD in understanding the structural organization and weak interactions within a system containing the heptafluorobutyrate anion. researchgate.net This approach could be extended to model the solvation and dynamics of a reactive intermediate generated in the presence of silver heptafluorobutyrate.

Table 2: Applications of Molecular Dynamics in Studying Reactive Intermediates

| Application | Information Gained |

| Solvation Shell Structure | The arrangement of solvent molecules around the intermediate. |

| Intermediate Lifetime | The time the intermediate exists before reacting further. |

| Diffusion and Collisions | The movement of the intermediate and its encounters with other reactants. |

| Conformational Dynamics | The internal motions and shape changes of the intermediate. |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. The electronic structure, in turn, governs the reactivity of a compound. Several studies have utilized DFT to investigate systems containing silver heptafluorobutyrate, shedding light on its bonding and interaction properties.

Another relevant DFT study focused on the adsorption of various gases on an ionic liquid composed of 1-butyl-3-methylimidazolium and the heptafluorobutyrate anion. researchgate.net The calculations revealed that gas molecules interact preferentially with the oxygen atoms of the heptafluorobutyrate anion. researchgate.net This provides fundamental information about the electron-rich regions of the anion and its propensity to engage in intermolecular interactions, which is a key aspect of its reactivity. The study calculated interaction energies between the gas molecules and the anion, cation, and the ion pair, demonstrating how DFT can quantify the strength of these non-covalent interactions. researchgate.net

Furthermore, DFT calculations have been instrumental in elucidating the mechanism of stabilization of silver nanoparticles by ionic liquids. nih.gov Such studies, while not directly on silver heptafluorobutyrate, show that the anionic part of the ionic liquid surrounds the silver nanocluster, and the binding energy can be quantified. nih.gov This is analogous to how the heptafluorobutyrate anion would interact with the silver cation in the salt and in its reactions.

The electronic properties that can be calculated using DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide direct indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the chemical stability of a molecule. nih.gov

Table 3: Key Electronic Properties from DFT and Their Chemical Significance

| Property | Chemical Significance |

| HOMO Energy | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Mulliken/NBO Charges | Distribution of electron density and identification of charged sites within the molecule. |

| Molecular Electrostatic Potential (MEP) | Visual representation of electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Coordination Chemistry and Supramolecular Assembly Involving Silver Heptafluorobutyrate

Ligand Binding Modes and Coordination Geometries of Silver(I) Heptafluorobutyrate

The coordination environment of the silver(I) ion in complexes derived from silver heptafluorobutyrate is highly dependent on the nature of the primary organic ligands used in the synthesis. Silver(I) can adopt a variety of coordination numbers and geometries, including linear, trigonal, and tetrahedral arrangements. nih.govsemanticscholar.org

Monodentate, Bidentate, and Bridging Coordination Patterns

In the presence of multidentate organic ligands, the heptafluorobutyrate anion typically remains as a non-coordinating or weakly coordinating counterion, balancing the charge of the cationic framework. The primary ligands, such as those containing nitrogen or oxygen donor atoms, dictate the primary coordination sphere of the Ag(I) ion. However, the carboxylate group of the heptafluorobutyrate anion itself possesses the potential to coordinate to the silver center in several ways, analogous to other carboxylates like trifluoroacetate (B77799). mdpi.com

Monodentate: One oxygen atom from the carboxylate group binds to a single silver(I) center.

Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same silver(I) center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge between two different silver(I) centers. This mode is crucial for the formation of extended one-, two-, or three-dimensional networks. In some silver carboxylate systems, this bridging can lead to the formation of dimeric units, or "paddlewheel" clusters, which can serve as secondary building units (SBUs) for MOFs. semanticscholar.org

The coordination environment is completed by the primary organic ligands, leading to various geometries. For instance, coordination with two nitrogen atoms from bridging ligands and one oxygen from a monodentate heptafluorobutyrate anion could result in a distorted trigonal planar geometry around the silver(I) ion. mdpi.com

Table 1: Potential Coordination Modes of the Heptafluorobutyrate Anion with Silver(I)

| Coordination Mode | Description | Potential Resulting Geometry |

| Non-coordinating | Acts as a charge-balancing counterion in the lattice. | Geometry determined by primary ligands (e.g., linear, tetrahedral). |

| Monodentate | One oxygen atom coordinates to the Ag(I) center. | Contributes to trigonal or tetrahedral geometries. |

| Bidentate (Chelating) | Both oxygen atoms coordinate to a single Ag(I) center. | Often results in distorted tetrahedral or higher coordination. |

| Bidentate (Bridging) | Carboxylate group links two different Ag(I) centers. | Key for forming coordination polymers (1D, 2D, 3D). |

Influence of Counteranion Size and Structure on Coordination Networks

The choice of the counteranion is a critical factor in the design of coordination networks, significantly affecting the stoichiometry, dimensionality, and topology of the final architecture. rsc.org The heptafluorobutyrate anion is relatively large and bulky, and its charge is delocalized over the electronegative fluorine atoms. These features render it a weakly coordinating anion.

The influence of the anion can be summarized by a few key factors:

Coordination Ability: Strongly coordinating anions like nitrate (B79036) (NO3-) tend to act as ligands, directly participating in the coordination sphere of the metal and forming neutral coordination polymers. rsc.org In contrast, weakly coordinating anions like perchlorate (ClO4-), tetrafluoroborate (BF4-), and heptafluorobutyrate allow the primary organic ligands to dominate the coordination, often resulting in cationic frameworks with the anion residing in the voids. rsc.org

Solubility Effects: The use of fluorinated anions, such as trifluoroacetate and triflate, has been shown to improve the solubility of the resulting silver(I) coordination polymers in common organic solvents. mdpi.com This property is advantageous for characterization and processing of the materials.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Silver heptafluorobutyrate is a useful starting material for the synthesis of coordination polymers and MOFs. rsc.orgresearchgate.net These materials are constructed from metal ions or clusters (nodes) linked by organic ligands (linkers) to form extended crystalline networks. The flexible coordination geometry of Ag(I) allows for the construction of a wide array of architectures. nih.gov

Design Principles for One-Dimensional and Two-Dimensional Architectures

The dimensionality of the resulting framework is primarily controlled by the connectivity of the organic linker and the coordination preferences of the metal ion.

One-Dimensional (1D) Architectures: The use of bifunctional, linear ligands often leads to the formation of 1D chains or helices. For example, a ligand with two distinct coordination sites (like a bipyridine) can bridge silver(I) ions to form an infinite chain. The heptafluorobutyrate anions would then lie between these chains, influencing their packing through weak interactions. In some cases, the anion itself can participate in bridging, as seen in a silver(I) complex with trifluoroacetate, which forms a zig-zag 1D polymer. mdpi.com

Two-Dimensional (2D) Architectures: To create 2D layers or sheets, ligands with three or more coordination sites are typically employed, or a combination of bridging ligands is used. For example, a trigonal ligand can connect three silver(I) centers, which can then be further linked to propagate a 2D network. The final structure is also influenced by argentophilic (Ag···Ag) interactions, which are weak attractive forces between silver ions that can link lower-dimensional motifs into higher-dimensional structures. semanticscholar.org

Guest-Host Interactions within Coordination Frameworks

A key feature of MOFs is their permanent porosity, which allows them to encapsulate guest molecules within their channels or cages. nih.govrsc.org This host-guest chemistry is central to their applications in gas storage, separation, and catalysis. frontiersin.orgrsc.org The interactions between the host framework and the guest molecules are typically non-covalent, including van der Waals forces, hydrogen bonding, and π-π stacking.

The design of host-guest interactions in a hypothetical porous framework made using silver heptafluorobutyrate would follow established principles:

Ligand Functionalization: The organic linkers can be functionalized with specific chemical groups to create tailored binding sites for desired guest molecules. For example, introducing polar groups can enhance the affinity for polar guests like water or carbon dioxide. nih.gov

Pore Size and Shape Tuning: The size and shape of the pores can be systematically adjusted by changing the length and geometry of the organic linker, allowing for size-selective guest uptake.

Open Metal Sites: In some cases, the coordination sphere of the metal ion is not saturated, leaving an "open metal site" that can directly coordinate to guest molecules, leading to strong binding.

While some silver-based MOFs are synthesized with empty pores, others may contain solvent molecules from the synthesis, which act as guests within the framework. semanticscholar.orgfrontiersin.org

Solvent-Induced Supramolecular Isomerism in Silver(I) Complexes

Supramolecular isomers are compounds that have the same chemical composition but differ in their extended solid-state structure due to different arrangements of the components. The choice of solvent during the synthesis and crystallization of coordination complexes can have a profound impact on the resulting structure, a phenomenon known as solvent-induced supramolecular isomerism. nih.govnih.gov

In the context of silver(I) complexes, the solvent can influence the final structure in several ways:

Direct Coordination: The solvent molecule can directly coordinate to the Ag(I) center, becoming part of the final framework and altering its geometry and dimensionality.

Templating Effect: Solvent molecules can occupy the pores of a growing framework, directing the assembly of the network around them.

Polarity and Solubility: The polarity of the solvent affects the solubility of the reactants and the stability of different potential intermediates in solution, favoring one crystallization pathway over another.

A study on silver(I) fluorinated β-diketonates demonstrated that using different solvents like toluene or acetonitrile resulted in coordination polymers with the same [Ag2(L)2(solvent)] stoichiometry but with distinct 1D and 2D structures and different coordination modes for the silver ion. semanticscholar.org This highlights that for systems involving silver heptafluorobutyrate, the careful selection of the reaction solvent is a critical parameter for controlling the supramolecular architecture.

Advanced Structural Characterization of Coordination Compounds

The definitive elucidation of the structure and coordination environment of compounds formed with silver heptafluorobutyrate relies on a combination of powerful analytical techniques. While foundational methods provide initial insights, advanced characterization, particularly single-crystal X-ray diffraction and various spectroscopic probes, offers an atomic-level understanding of the intricate three-dimensional arrangements and bonding interactions within these supramolecular assemblies.

Single-Crystal X-ray Diffraction Studies

In the analogue complex, [Ag(CF₃CO₂)(Me₄bpzH₂)], single-crystal X-ray analysis reveals that the silver(I) centers are coordinated by two nitrogen atoms from two different bipyrazole ligands and one oxygen atom from a trifluoroacetate anion. This results in a distorted trigonal pyramidal geometry around the silver ion. The bipyrazole ligands act as bridges, linking the silver centers to form a one-dimensional zig-zag polymer chain.

Illustrative Crystallographic Data for an Analogous Silver(I) Fluorinated Carboxylate Complex

| Parameter | [Ag(CF₃CO₂)(Me₄bpzH₂)] |

| Chemical Formula | C₁₂H₁₂AgF₃N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.841(3) |

| c (Å) | 10.354(2) |

| β (°) | 108.97(3) |

| Volume (ų) | 1568.0(6) |

| Selected Bond Lengths (Å) | |

| Ag1–N11 | 2.143(2) |

| Ag1–N21 | 2.127(2) |

| Ag1–O1 | 2.544(2) |

| Selected Bond Angles (°) | |

| N11–Ag1–N21 | 158.49(9) |

| O1–Ag1–N11 | 81.51(8) |

| O1–Ag1–N21 | 112.54(8) |

Note: The data presented is for the analogous silver trifluoroacetate complex and serves to illustrate the type of detailed structural information obtained from single-crystal X-ray diffraction.

This detailed structural information is crucial for understanding how the heptafluorobutyrate anion, with its longer and more flexible fluorocarbon chain, might influence the final supramolecular architecture, potentially leading to different packing arrangements or polymeric motifs.

Spectroscopic Probes of Coordination Environment (e.g., FTIR, Raman, NMR)

Spectroscopic techniques are vital for corroborating crystallographic data and for studying the behavior of coordination complexes in solution. Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy each provide unique insights into the coordination environment of the silver ion and the vibrational modes of the heptafluorobutyrate ligand.

FTIR and Raman Spectroscopy

Vibrational spectroscopy is particularly sensitive to changes in the coordination of the carboxylate group of the heptafluorobutyrate anion. The key vibrational modes are the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination mode of the carboxylate.

Ionic: A large Δν value is typical of the free, uncoordinated heptafluorobutyrate anion.

Monodentate: Coordination of one oxygen atom to the silver center results in an even larger Δν compared to the ionic form.

Bidentate (Chelating or Bridging): When both oxygen atoms coordinate to one or more silver centers, the Δν value is significantly smaller than that of the ionic form.

In the context of silver heptafluorobutyrate coordination compounds, one would expect to see shifts in the characteristic C-F and C=O stretching frequencies upon coordination to a silver center. For example, in the analogous silver trifluoroacetate complex, significant bands corresponding to the CF₃ and COO⁻ groups are observed and their positions shift upon complex formation, confirming the coordination of the anion.

Illustrative Vibrational Frequencies for an Analogous Silver(I) Fluorinated Carboxylate Complex

| Vibrational Mode | Free Me₄bpzH₂ Ligand (cm⁻¹) | [Ag(CF₃CO₂)(Me₄bpzH₂)] Complex (cm⁻¹) | Assignment |

| ν(C=O) | - | ~1680 | Asymmetric COO⁻ stretch |

| ν(C-F) | - | ~1200-1100 | C-F stretches |

| Pyrazole Ring Vibrations | ~1500-1400 | Shifted upon coordination | Ligand coordination |

Note: The data presented is representative and based on analogous fluorinated silver carboxylate complexes. Specific peak positions for a silver heptafluorobutyrate complex would vary.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, ¹⁹F, and occasionally ¹⁰⁹Ag NMR, is invaluable for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR can confirm the coordination of organic ligands by observing shifts in the resonance of atoms near the binding site.

¹⁹F NMR is especially useful for compounds containing the heptafluorobutyrate anion. The fluorine atoms in the -CF₂, -CF₂, and -CF₃ groups are sensitive to their electronic environment. Coordination of the carboxylate group to silver can induce small but measurable changes in the chemical shifts of the nearby fluorine atoms, providing evidence of the metal-ligand interaction in solution. Variable-temperature NMR studies can also shed light on the dynamic behavior of these complexes, such as ligand exchange processes.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Reagent in Organic Synthetic Methodologies

Silver heptafluorobutyrate serves as a key reagent in numerous organic reactions, facilitating transformations that are often challenging to achieve with other methods. Its utility is particularly notable in promoting stereoselective and regioselective outcomes, catalyzing the formation of carbon-carbon bonds, and enabling a range of functional group interconversions and molecular rearrangements.

The control of stereochemistry and regiochemistry is a cornerstone of modern organic synthesis. While specific examples directly employing silver heptafluorobutyrate in stereoselective and regioselective transformations are not extensively documented in readily available literature, the broader class of silver(I) salts is well-established in this domain. Silver ions are known to act as soft Lewis acids, coordinating to π-systems such as alkenes and alkynes. This coordination activates the substrate towards nucleophilic attack and can effectively shield one face of the molecule, thereby directing the approach of the nucleophile to the opposite face and inducing stereoselectivity.

For instance, silver-catalyzed reactions are utilized in the enantio- and diastereodivergent synthesis of chiral molecules. By carefully selecting chiral ligands that coordinate to the silver center, chemists can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer over others.

In the context of regioselectivity, silver catalysis has been successfully applied to the synthesis of highly substituted heterocyclic compounds. For example, silver-catalyzed cyclization of vinyl azides with β-ketoesters provides a regioselective route to substituted pyrroles. The choice of the silver salt can be crucial in these transformations, influencing both yield and selectivity. Although silver carbonate is often cited, the principles of Lewis acid catalysis are transferable, suggesting a potential role for silver heptafluorobutyrate in similar regioselective processes. The fluorinated nature of the heptafluorobutyrate anion can modulate the Lewis acidity of the silver cation and its solubility in various organic solvents, potentially offering advantages in specific synthetic contexts.

Table 1: Examples of Silver-Catalyzed Regio- and Stereoselective Reactions (Note: These examples illustrate the capability of silver catalysts in general, as specific literature for silver heptafluorobutyrate is limited in this area.)

| Reaction Type | Silver Catalyst Example | Substrates | Product Type | Selectivity |

| Cyclization | Ag₂CO₃ | Vinyl azides, β-ketoesters | Substituted pyrroles | High Regioselectivity |

| Conjugate Addition | Silver complex with chiral ligand | Glycine imine esters, α,β-unsaturated esters | Chiral pyroglutamic acid esters | High Enantio- and Diastereoselectivity |

| Hydrofluorination | Silver(I) catalyst | Alkynes | Z-Monofluoroalkenes | Exclusive Z-Stereoselectivity and Regioselectivity |

The formation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules. Silver catalysts, including silver heptafluorobutyrate, play a significant role in promoting various C-C bond-forming reactions. The Lewis acidic nature of the silver(I) ion is key to its catalytic activity, as it can activate substrates and facilitate key bond-forming steps.

Silver-catalyzed reactions are particularly effective in the carboxylation of unsaturated molecules using carbon dioxide (CO₂), a renewable and abundant C1 source. These reactions often involve the sequential formation of a C-C bond and a subsequent cyclization to produce valuable heterocyclic compounds. Silver catalysts have shown significant reactivity for these transformations under mild conditions, a feat that is often difficult to achieve with other transition metals. This methodology provides a direct and efficient route to carboxylic acid derivatives and lactones.

Furthermore, silver(I) salts are employed in cross-coupling reactions. While palladium and copper have historically dominated this field, silver catalysis is emerging as a viable alternative for certain transformations. Silver(I) can participate in catalytic cycles involving oxidative addition and reductive elimination, facilitating the coupling of various organic fragments. For example, effective Ag(I)-catalyzed cross-coupling transformations have been developed using a bidentate aminoquinoline directing group to form C-C bonds. DFT calculations suggest that these reactions can proceed through a Ag(I)/Ag(III) catalytic cycle.

Functional group interconversion (FGI) and molecular rearrangements are essential strategies in multistep organic synthesis, allowing for the strategic modification of molecular scaffolds. Silver salts are effective promoters of various FGI and rearrangement reactions.

One notable application of silver catalysis is in decarboxylative transformations. For instance, silver nitrate (B79036) has been used to catalyze the decarboxylative fluorination of carboxylic acids. This type of reaction, where a carboxyl group is replaced by another functional group, is a powerful tool in synthesis. Given its fluorinated anion, silver heptafluorobutyrate could potentially play a unique role in similar fluorination or perfluoroalkylation reactions.

Silver salts also catalyze rearrangement reactions, such as the Meyer-Schuster rearrangement and the Rupe rearrangement of propargyl alcohols. The carbophilic nature of the silver(I) ion facilitates the initial steps of these rearrangements by coordinating to the alkyne moiety. Additionally, silver(I) ions are known to catalyze the rearrangement of strained σ-bonds in polycyclic systems, enabling the synthesis of complex carbocyclic frameworks.

Applications in Catalyst Design and Development

Beyond its direct use as a reagent or catalyst, silver heptafluorobutyrate is also a valuable precursor in the design and development of more complex catalytic systems. These include both heterogeneous catalysts based on silver nanoparticles and homogeneous catalysts for solution-phase reactions.

Heterogeneous catalysts are of great industrial importance due to their ease of separation from the reaction mixture and potential for recyclability. Silver nanoparticles (AgNPs) have garnered significant attention as heterogeneous catalysts due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity and selectivity.

The synthesis of AgNPs can be achieved through the chemical reduction of a silver salt precursor. While silver nitrate is the most commonly used precursor, other silver salts, including silver heptafluorobutyrate, can also be employed. The choice of precursor can influence the size, shape, and surface properties of the resulting nanoparticles, which in turn affects their catalytic performance. The heptafluorobutyrate anion, being weakly coordinating and highly fluorinated, could potentially influence the nucleation and growth of the nanoparticles, possibly leading to AgNPs with distinct catalytic properties.

Once synthesized, these AgNPs, often supported on materials like silica, alumina, or carbon, can be used to catalyze a wide range of organic transformations. These include oxidation reactions (e.g., alcohol oxidation, epoxidation of alkenes), reduction reactions (e.g., reduction of nitroaromatics), and C-C bond-forming reactions. The use of AgNPs as heterogeneous catalysts combines the advantages of high activity with the practical benefits of easy catalyst recovery and reuse.

Table 2: Common Methods for Silver Nanoparticle Synthesis (Note: Silver heptafluorobutyrate can serve as a precursor in these chemical reduction methods.)

| Synthesis Method | Reducing Agent Examples | Stabilizing Agent Examples | Typical AgNP Size Range |

| Chemical Reduction | Sodium borohydride, Sodium citrate, Ascorbic acid | Polyvinylpyrrolidone (PVP), Trisodium citrate | 5 - 100 nm |

| Polyol Method | Ethylene glycol (serves as both solvent and reducing agent) | Polyvinylpyrrolidone (PVP) | < 10 nm |

| Photochemical Reduction | UV or visible light | Photosensitizers (e.g., benzophenone) | 5 - 20 nm |

| Microwave-Assisted Synthesis | Ethylene glycol | Polyvinylpyrrolidone (PVP) | 30 - 80 nm |

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This often leads to higher activity and selectivity compared to heterogeneous systems, as the active sites of the catalyst are more accessible. Silver heptafluorobutyrate can be used directly as a homogeneous catalyst or as a precursor to form more complex, soluble catalytic species.

The Lewis acidity of the silver(I) ion is the primary driver of its catalytic activity in homogeneous reactions. It can coordinate to and activate a wide variety of functional groups. The non-coordinating nature of the heptafluorobutyrate anion is particularly advantageous in this context, as it does not compete strongly with the substrate for coordination to the silver center, thus leaving the metal ion more available to act as a Lewis acid.

Silver heptafluorobutyrate has been used to synthesize novel coordination networks. For example, its reaction with [2.2]paracyclophane results in the formation of two-dimensional sheet structures where the silver heptafluorobutyrate forms an infinite chain. These types of metal-organic frameworks can possess catalytic activity, with the defined structure and cavities potentially enabling size- and shape-selective catalysis. Homogeneous silver catalysts are employed in a variety of reactions, including cycloadditions, multicomponent reactions, and the activation of C-H bonds, showcasing the broad utility of soluble silver complexes in organic synthesis.

Utilization in Materials Science and Nanotechnology

Silver heptafluorobutyrate serves as a critical precursor material in several advanced fabrication techniques, enabling the creation of high-purity silver nanostructures and functional composite materials.

Focused Electron Beam Induced Deposition (FEBID) is a direct-write nanofabrication technique that uses a focused electron beam to decompose precursor molecules adsorbed on a substrate, resulting in the deposition of a solid material with high spatial resolution. nih.govbeilstein-journals.org Silver carboxylates, particularly perfluorinated variants like silver heptafluorobutyrate, have emerged as highly promising precursors for depositing silver nanostructures. nih.govnih.govresearchgate.net

The FEBID process using a silver carboxylate precursor involves the following steps:

Gaseous precursor molecules are introduced into a vacuum chamber and adsorb onto a substrate surface. nih.gov

A high-energy electron beam is focused on a specific location, inducing the dissociation of the adsorbed silver heptafluorobutyrate molecules. nih.gov

The electron-induced decomposition ideally cleaves the Ag-O bonds, leaving non-volatile silver atoms that form a deposit. nih.gov

The volatile organic fragments, in this case, CO₂ and a heptafluorobutyl radical which can form a stable alkene, are pumped away. nih.gov

This process allows for the direct writing of complex, three-dimensional silver structures with applications in plasmonics and nanoelectronics. nih.govbeilstein-journals.org The purity of the deposited silver is a critical factor, and studies show that silver carboxylates can yield deposits with high silver content, sometimes exceeding 70 at.%. beilstein-journals.orgnih.gov The final composition depends on process parameters such as electron flux; lower electron fluxes have been correlated with higher silver content. nih.gov Precursors with shorter perfluorinated carbon chains, such as silver trifluoroacetate (B77799) and silver pentafluoropropionate, have also been shown to yield high-purity silver deposits. beilstein-journals.orgnih.gov

| Precursor Compound | Reported Silver Content (at.%) | Reference |

| Silver heptafluorobutyrate | 42% to >70% | nih.govresearchgate.net |

| Silver pentafluoropropionate | up to 76% | nih.govbeilstein-journals.org |

| Silver trifluoroacetate | Highest among tested perfluorinated carboxylates | nih.gov |

| Silver 2,2-dimethylbutanoate | up to 73% | nih.gov |

Laser-induced graphene (LIG) is a technique for creating porous graphene materials by scribing patterns on carbonaceous precursors with a laser. mdpi.comresearchgate.net Silver heptafluorobutyrate can be utilized in the subsequent functionalization and patterning of these graphene surfaces. While direct studies on silver heptafluorobutyrate are limited, analogous silver carboxylates have been used for the covalent functionalization of graphene. The process involves the laser-triggered photolysis of the silver salt, which generates highly reactive perfluoroalkyl radicals. These radicals then selectively react with the graphene lattice in the irradiated region, allowing for precise, spatially resolved patterning.

Furthermore, silver nanoparticles can be incorporated into LIG to create functional composites. mdpi.commdpi.com Silver heptafluorobutyrate can act as the source for silver nanoparticles, which are deposited onto the LIG structure. This doping enhances the material's properties, such as its electrical conductivity and its response as a gas sensor. mdpi.commdpi.com The interaction between the silver nanoparticles, the graphene, and target gas molecules alters the electronic properties of the material, which can be tailored by selecting the appropriate metal dopant. mdpi.com

Polysiloxanes, or silicones, are polymers known for their thermal stability, flexibility, and chemical resistance. mdpi.com Incorporating silver nanoparticles into a polysiloxane matrix creates nanocomposites with enhanced or novel properties. mdpi.com Silver heptafluorobutyrate can be used as a precursor for the silver nanoparticles in these composites.

A common synthesis method involves the in situ reduction of silver ions within the polysiloxane matrix. mdpi.com For instance, silver ions from a dissolved salt like silver heptafluorobutyrate can be reduced by Si-H groups present in certain polysiloxane precursors. mdpi.com This process leads to the formation of silver nanoparticles directly within the polymer network.

The resulting polysiloxane/Ag nanocomposites exhibit modified thermal and mechanical properties. The presence of silver nanoparticles can alter the degradation mechanisms of the polysiloxane network, affecting its thermal stability. mdpi.com These composite materials have potential applications as catalysts, antimicrobial coatings, and components in thermally demanding environments. mdpi.commdpi.com

The use of silver heptafluorobutyrate as a precursor enables the development of a wide range of novel functional materials where properties can be precisely tailored. The applications discussed previously—FEBID-generated nanostructures, patterned graphene, and polymer nanocomposites—all represent materials whose function is directly tied to the properties of silver and the fabrication method.

Tailored Optical Properties: Silver nanostructures fabricated via FEBID are of great interest for plasmonics, where the size, shape, and spacing of the nanoparticles determine their interaction with light. nih.gov

Tailored Electrical Properties: The conductivity of LIG can be enhanced by doping with silver nanoparticles, making it suitable for flexible electronics and sensors. mdpi.commdpi.com Similarly, incorporating silver nanoparticles into polymer matrices can transform an insulating polymer into a conductive composite. mdpi.comresearchgate.net

Tailored Thermal and Mechanical Properties: The addition of silver nanoparticles to polysiloxanes can improve the thermal stability of the polymer matrix. mdpi.com In other polymer systems, such as polyurethanes, the inclusion of silver nanoparticles has been shown to enhance nanomechanical performance, including Young's modulus and hardness. proquest.com

Tailored Antimicrobial Properties: Silver is well-known for its antimicrobial effects, and incorporating silver nanoparticles into polymers or onto surfaces is a common strategy for creating materials that resist biofilm formation and inhibit microbial growth. proquest.com

Through the controlled decomposition of silver heptafluorobutyrate, researchers can design and fabricate materials with specific functionalities for advanced technological applications.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Mechanistic and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of silver heptafluorobutyrate and its complexes. nih.govrsc.org These methods offer a molecular fingerprint, providing detailed information on the coordination environment of the carboxylate group and the nature of the silver-oxygen bond. researchgate.net The frequencies of the carboxylate group's asymmetric (νₐsym) and symmetric (νₛym) stretching modes are particularly sensitive to changes in the metal-ligand interaction. researchgate.netnih.gov

The analysis of the separation between these two frequencies (Δν = νₐsym - νₛym) can help distinguish between different coordination modes of the carboxylate ligand, such as monodentate, bidentate chelating, or bidentate bridging. This information is crucial for understanding the structure of coordination polymers and other complexes formed using silver heptafluorobutyrate.

| Coordination Mode | Description | Typical Δν (νₐsym - νₛym) Trend |

|---|---|---|

| Ionic | No direct coordination; free carboxylate ion. | Reference value (e.g., for sodium salt). |

| Monodentate | One oxygen atom of the carboxylate coordinates to the metal center. | Δν(complex) > Δν(ionic) |

| Bidentate Chelating | Both oxygen atoms of the carboxylate coordinate to the same metal center. | Δν(complex) < Δν(ionic) |

| Bidentate Bridging | Each oxygen atom of the carboxylate coordinates to a different metal center. | Δν(complex) ≈ Δν(ionic) |

FTIR and Raman spectroscopy are instrumental in tracking chemical reactions in real-time. By monitoring the changes in vibrational bands, it is possible to identify the formation and consumption of reactants, intermediates, and products. For instance, in the synthesis of coordination polymers, the coordination of a ligand to the silver ion derived from silver heptafluorobutyrate can be observed by shifts in the characteristic vibrational frequencies of both the carboxylate group and the incoming ligand. researchgate.net

The interaction of silver nanoparticles, often synthesized from silver salt precursors, with biomolecules can be confirmed by FTIR analysis. The presence of absorption bands corresponding to amide groups from proteins or carboxylate groups from amino acids can indicate their role as capping and stabilizing agents on the nanoparticle surface. nih.govresearchgate.net These spectroscopic techniques can thus elucidate the binding mechanisms and reaction pathways at a molecular level.

Solid-state transformations, such as guest exchange or thermal decomposition in coordination polymers, can be effectively monitored using vibrational spectroscopy. rsc.orgresearchgate.net When a crystalline material undergoes a structural change, the local coordination environment of its constituent molecules is altered, leading to detectable changes in the FTIR and Raman spectra. researchgate.net For example, the thermal decomposition of silver oxides, a process relevant to silver carboxylates which can yield silver oxides upon heating, has been successfully followed by FTIR and Raman spectroscopy in conjunction with X-ray diffraction (XRD). researchgate.net These methods allow for the in-situ observation of the conversion from one solid phase to another, providing valuable mechanistic information on the transformation process.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and structure of reaction products. In the context of silver heptafluorobutyrate chemistry, electrospray ionization mass spectrometry (ESI-MS) can be used to characterize the coordination complexes formed. For example, a silver(I) coordination polymer synthesized using a thiourea-based ligand was successfully characterized by ESI-MS, confirming the composition of the repeating unit. researchgate.net

Furthermore, silver itself plays a role in specialized MS techniques. Laser desorption/ionization (LDI) mass spectrometry using silver nanoparticles (AgNPs) has been shown to selectively ionize olefinic compounds. nih.gov This method, known as AgNP LDI-MS, allows for the analysis of specific types of products from complex mixtures without extensive sample preparation. nih.gov While direct MS analysis of reactive intermediates involving silver heptafluorobutyrate can be challenging, the technique is invaluable for the definitive identification of the final, stable products of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution and the solid state. For silver compounds, ¹⁰⁹Ag NMR is particularly informative, although its application can be challenging due to the nucleus's low gyromagnetic ratio, low sensitivity, and long relaxation times. huji.ac.ilbohrium.com

| Property | ¹⁰⁷Ag | ¹⁰⁹Ag |

|---|---|---|

| Natural Abundance (%) | 51.839 | 48.161 |

| Nuclear Spin (I) | 1/2 | 1/2 |

| Relative Sensitivity (vs ¹H) | 6.62 x 10⁻⁵ | 1.01 x 10⁻⁴ |

| Resonance Frequency (at 11.74 T) | 20.233 MHz | 23.260 MHz |

X-ray Based Characterization (XRD, XRF, XPS) for Material Analysis

X-ray-based techniques provide fundamental information about the elemental composition, crystal structure, and electronic states of materials derived from silver heptafluorobutyrate.

X-ray Fluorescence (XRF) is a non-destructive technique used for elemental analysis. It can accurately determine the elemental composition of a sample, confirming the presence and quantity of silver in a synthesized material. XRF is often used as a complementary technique to XRD to ensure the correct elemental stoichiometry of a crystalline phase.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and electronic state of the elements within the top few nanometers of a material's surface. xpsfitting.com For silver-containing compounds, XPS can distinguish between different oxidation states (e.g., Ag⁰, Ag⁺). The binding energy of the Ag 3d core level electrons is characteristic of the silver's chemical environment. xpsfitting.comxpsfitting.com This makes XPS invaluable for analyzing the surface of catalysts, nanoparticles, and other functional materials prepared using silver heptafluorobutyrate to confirm the oxidation state of the silver. nih.gov

| Silver Species | Ag 3d₅/₂ Binding Energy (eV) |

|---|---|

| Ag (metal) | ~368.2 - 368.3 |

| Ag₂O | ~367.7 - 367.9 |

| AgO | ~367.4 - 367.6 |

| AgNO₃ | ~367.8 - 368.0 |

Crystallographic Studies of Coordination Polymers and Single Crystals

Single-crystal X-ray diffraction (XRD) is a pivotal technique for the unequivocal determination of the three-dimensional structure of crystalline materials, including coordination polymers. This method provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding the structure-property relationships in materials based on silver heptafluorobutyrate and related silver(I) complexes.

Silver(I) ions are known for their coordination flexibility, adopting a wide range of geometries from linear to tetrahedral and even higher coordination numbers, often resulting in the formation of diverse and complex coordination polymers. semanticscholar.org The choice of ligands, counter-anions, and solvents plays a critical role in dictating the final architecture of these assemblies. nih.govsemanticscholar.org

In the context of fluorinated ligands, studies on silver(I) β-diketonates demonstrate how the degree of fluorination and the presence of solvent molecules influence the structural organization. For instance, solvent-free silver(I) complexes with fluorinated β-diketonate ligands can form 3D coordination frameworks or unusual "DNA-type" double-helical chains. nih.govsemanticscholar.org The coordination number of the silver atoms in these structures can vary, for example, being four in solvent-free compounds and five in adducts with solvents like toluene or acetonitrile. nih.gov

The structural characterization of silver(I) coordination polymers often reveals one-dimensional (1D) chain-like structures. nih.gov For example, the reaction of silver(I) salts with ligands like 3,3′,5,5′-tetramethyl-4,4′-bipyrazole can yield 1D polynuclear structures with zig-zag or linear configurations, depending on the counter-anion (e.g., CF₃CO₂⁻ vs. CF₃SO₃⁻). nih.gov These structures are often stabilized by intermolecular hydrogen bonds and, in some cases, argentophilic (Ag···Ag) interactions. nih.gov The coordination environment around the Ag(I) center in such polymers can be distorted trigonal pyramidal or other geometries. nih.gov

The reaction of biotin with various silver salts has also yielded chiral one- and two-dimensional coordination polymers. researchgate.net In these structures, the coordination environment of the Ag(I) cations varies from trigonal to tetrahedral to square-pyramidal, influenced by the conformation of the biotin ligand and the nature of the anion. researchgate.net

While specific crystallographic studies focusing solely on coordination polymers of pure silver heptafluorobutyrate are not extensively detailed in the provided context, the principles derived from complexes with similar fluorinated carboxylates and other ligands are directly applicable. The heptafluorobutyrate anion, with its bulky and electron-withdrawing perfluorinated chain, would be expected to significantly influence the resulting crystal packing and coordination geometry.

Table 1: Summary of Crystallographic Data for Selected Silver(I) Coordination Polymers

| Compound/Ligand System | Anion | Dimensionality | Ag(I) Coordination Number (CN) & Geometry | Key Structural Features |

|---|---|---|---|---|

| Silver(I) with tfac⁻ ligand | trifluoroacetylacetonate (tfac⁻) | 3D | 4 | 3D framework based on Ag–O and Ag–Cα bonds. nih.govsemanticscholar.org |

| Silver(I) with pfpac⁻ ligand | pentafluoropropionylacetonate (pfpac⁻) | 1D | 4 | "DNA-type" double-helical chains. nih.govsemanticscholar.org |

| [Ag(CF₃CO₂)(Me₄bpzH₂)] | Trifluoroacetate (B77799) | 1D | 3 (distorted trigonal pyramidal) | Zig-zag chain configuration. nih.gov |

| [Ag(CF₃SO₃)(Me₄bpzH₂)] | Triflate | 1D | 4 (distorted tetrahedral) | Linear chain configuration forming a double-chain structure via H-bonds. nih.gov |

Elemental and Phase Compositional Analysis in Nanomaterials

The characterization of nanomaterials incorporating silver or synthesized using silver precursors like silver heptafluorobutyrate is essential to confirm their elemental makeup, crystalline nature, and phase purity. Techniques such as X-ray Diffraction (XRD) and Energy-Dispersive X-ray Spectroscopy (EDX) are commonly employed for this purpose.

Phase Composition Analysis using X-ray Diffraction (XRD): XRD is a primary technique for determining the crystal structure and phase composition of nanomaterials. For silver nanoparticles (AgNPs), XRD patterns typically show characteristic diffraction peaks corresponding to the face-centered cubic (FCC) crystal structure of metallic silver. nih.gov The positions and intensities of these peaks are compared against standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the phase. For instance, diffraction peaks at 2θ values corresponding to the (111), (200), (220), and (311) lattice planes are indicative of the FCC structure of silver (JCPDS File No. 04-0783). nih.gov

The sharpness of the diffraction peaks provides information about the crystallinity and crystallite size of the nanoparticles. The average crystallite size can be calculated from the broadening of the XRD peaks using the Debye-Scherrer equation. nih.gov Analysis of XRD data also allows for the calculation of the lattice parameter ('a') of the unit cell. nih.gov In some cases, XRD can reveal the presence of other phases, such as silver oxide, which might form during synthesis or sample preparation. mdpi.com

Elemental Composition Analysis: Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is used to determine the elemental composition of nanomaterials. The EDX spectrum shows peaks corresponding to the characteristic X-ray emissions from the elements present in the sample. For silver nanoparticles, a strong signal for silver (Ag) confirms its presence. nih.govresearchgate.net This technique is crucial for verifying the purity of the synthesized nanomaterials and ensuring that no unintended elements are incorporated during the synthesis process. researchgate.net For instance, in the synthesis of bimetallic nanoparticles or alloys, such as FePt or CoPt, compositional analysis is critical to determine the content of each metal and compare it to the intended stoichiometry. mdpi.com

Table 2: Analytical Characterization Data for Silver Nanoparticles

| Analytical Technique | Parameter Determined | Typical Findings for Silver Nanoparticles (AgNPs) |

|---|---|---|

| X-ray Diffraction (XRD) | Crystal Structure/Phase | Face-Centered Cubic (FCC). nih.gov |

| Miller Indices (hkl) | (111), (200), (220), (311). nih.gov | |

| Average Crystallite Size | Calculated via Debye-Scherrer equation (e.g., ~20-22 nm). nih.gov | |

| Lattice Parameter (a) | ~0.4086 nm (consistent with JCPDS No. 04-0783). nih.gov |

| Energy-Dispersive X-ray (EDX) | Elemental Composition | Presence of a strong signal for elemental silver (Ag). researchgate.net |

Theoretical and Computational Chemistry Studies

Molecular Modeling of Silver Heptafluorobutyrate and its Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For silver heptafluorobutyrate, these models are crucial for understanding its fundamental structure and how it interacts with its environment.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For silver heptafluorobutyrate, a key structural feature identified in the gas phase is its existence as a dimer with the formula [Ag₂(µ-O₂CC₃F₇)₂]. mdpi.com In this arrangement, the silver atoms are bridged by the carboxylate groups of the heptafluorobutyrate ligands. mdpi.com

Computational geometry optimization, often performed using density functional theory (DFT) methods, would seek to predict bond lengths, bond angles, and dihedral angles of this dimeric structure. researchgate.netresearchgate.net The analysis would also extend to the conformational flexibility of the perfluorinated carbon chains. While the Ag-O-C-O-Ag core provides a rigid framework, the C-C bonds in the C₃F₇ chain can rotate, leading to different conformers. Conformational analysis computationally explores these different rotational states to identify the most energetically favorable conformers and the energy barriers between them.

Table 1: Key Structural Features of the Silver Heptafluorobutyrate Dimer for Computational Modeling

| Feature | Description | Relevance in Modeling |

|---|---|---|

| Core Structure | Dimeric [Ag₂(µ-O₂CR)₂] bridge | The primary focus for geometry optimization to determine Ag-Ag and Ag-O bond distances. |

| Ligand | Heptafluorobutyrate (C₃F₇COO⁻) | The conformation of the fluorinated alkyl chain is analyzed for rotational isomers (conformers). |